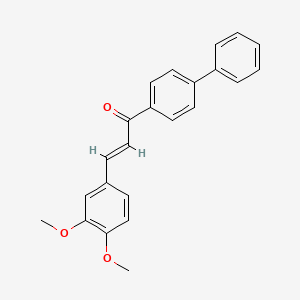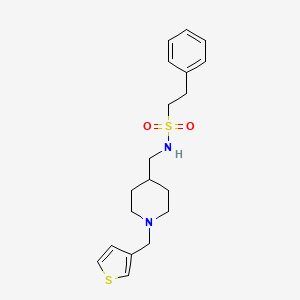![molecular formula C18H18N2O2 B2953592 2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899213-28-6](/img/structure/B2953592.png)
2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.354. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The compound of interest falls into a broader category of chemical entities known for their structural uniqueness and potential applications in material science and pharmaceuticals. A relevant study focuses on the synthesis, structural characterization, and application of similar compounds, such as oxadiazole derivatives. These compounds exhibit enol-keto tautomerism and positive solvatochromism, which could be advantageous for developing novel materials with specific optical properties. The quantum chemical calculations suggest that their solvatochromism behavior is likely due to intramolecular hydrogen bonding and dipole moment changes, indicating their potential in advanced material science applications (Kakanejadifard et al., 2013).
Antimicrobial Activity
Another significant area of research for similar compounds involves evaluating their antimicrobial properties. For instance, oxadiazole mannich bases synthesized from oxadiazole derivatives have shown promising antimycobacterial activity against Mycobacterium tuberculosis strains, indicating potential use in treating tuberculosis (Ali & Shaharyar, 2007). Such studies underscore the relevance of these compounds in developing new antimicrobial agents.
Antioxidant and Antimicrobial Activities
Research on the synthesis and evaluation of novel compounds within this chemical family has also highlighted their antioxidant and antimicrobial activities. This suggests potential applications in designing new drugs with improved efficacy against various bacterial and fungal pathogens. The structural diversity of these compounds allows for the exploration of their biological activities and the development of novel therapeutic agents with potential applications in medicine (Bassyouni et al., 2012).
Innovative Synthesis Methods
Furthermore, innovative synthesis methods for these compounds, such as the Biginelli reaction, have been explored. This method has facilitated the efficient production of structurally complex derivatives, offering a pathway to a wide range of applications from material science to pharmaceuticals. The reaction conditions and the solvent's role in these syntheses provide insights into optimizing the production of these compounds for specific applications (Sedova et al., 2014).
Photochemical Behavior
The photochemical behavior of oxadiazole derivatives has also been studied, providing insights into their potential applications in photochemistry and photophysics. These studies reveal the compounds' ability to undergo photoisomerization, offering a basis for developing new photoreactive materials (Buscemi et al., 1988).
properties
IUPAC Name |
9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-6-5-7-13(10-12)20-17(21)19-15-11-18(20,2)22-16-9-4-3-8-14(15)16/h3-10,15H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTOLPHRVJRDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,3-Difluorocyclobutyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2953509.png)
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2953510.png)
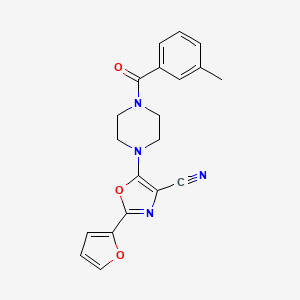
![3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2953514.png)
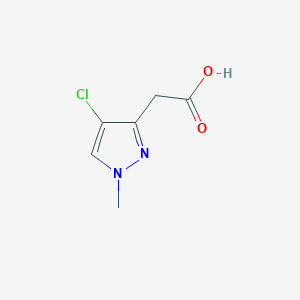
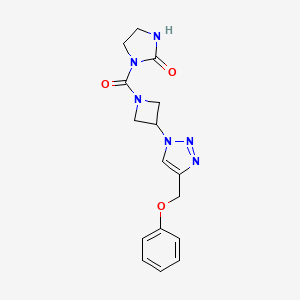
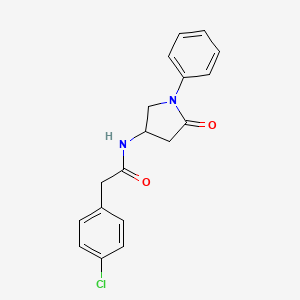
![N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazidE](/img/structure/B2953520.png)
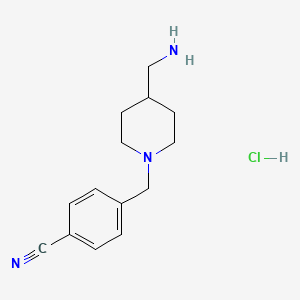


![Methyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzoate](/img/structure/B2953529.png)
